5-Aminosalicylic acid-d3 disodium chemical structure
5-Aminosalicylic acid-d3 disodium chemical structure
The Chemical Architecture and Bioanalytical Utility of 5-Aminosalicylic Acid-d3 Disodium: A Technical Whitepaper
Executive Summary
5-Aminosalicylic acid (5-ASA, mesalamine) remains the cornerstone therapeutic agent for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. As drug development advances toward highly optimized, controlled-release formulations, the demand for precise pharmacokinetic (PK) tracking has necessitated the use of stable isotope-labeled internal standards.
This whitepaper provides an in-depth technical analysis of 5-Aminosalicylic acid-d3 disodium , detailing its structural rationale, pharmacological mechanism, and its critical role in self-validating LC-MS/MS bioanalytical workflows.
Structural Rationale: Why Deuterium and Disodium?
The transition from standard 5-ASA to 5-Aminosalicylic acid-d3 disodium is driven by two fundamental bioanalytical requirements: isotopic mass differentiation and aqueous solubility.
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The Deuterium Advantage (d3): By substituting three hydrogen atoms with deuterium on the aromatic ring (positions 3, 4, and 6), the molecule gains a +3 Da mass shift[1]. This mass difference is critical for tandem mass spectrometry (LC-MS/MS). It allows the mass analyzer to distinguish the internal standard (IS) from the endogenous drug without altering the molecule's chromatographic retention time. Because 5-ASA and 5-ASA-d3 co-elute, they are subjected to the exact same matrix-induced ion suppression in the electrospray ionization (ESI) source, ensuring the ratio between the two remains mathematically constant[2].
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The Disodium Salt Formulation: Base 5-ASA is amphoteric and notoriously insoluble in water at neutral pH. Utilizing the disodium salt (where the carboxylic acid and phenolic hydroxyl groups are deprotonated) drastically enhances aqueous solubility[2]. Causality: High solubility is essential for preparing concentrated internal standard stock solutions without relying on high percentages of harsh organic solvents, which could prematurely precipitate plasma proteins when spiked into biological samples.
Table 1: Physicochemical Properties of 5-Aminosalicylic Acid-d3 Disodium
| Property | Value |
| Analyte Name | 5-Aminosalicylic acid-d3 disodium |
| Synonyms | Mesalamine-d3 disodium, 5-ASA-d3 disodium |
| Base Chemical Formula | C₇H₄D₃NO₃ |
| Salt Chemical Formula | C₇H₂D₃NO₃Na₂ |
| Molecular Weight (Base) | 156.16 g/mol |
| Isotopic Enrichment | 3,4,6-d3 (Deuterium on aromatic ring) |
| Primary Application | Internal Standard for LC-MS/MS, GC-MS, & NMR |
Mechanistic Grounding: The 5-ASA Pathway
To understand the therapeutic monitoring of 5-ASA, one must understand its localized mechanism of action within the intestinal mucosa. 5-ASA does not rely on systemic circulation for efficacy; rather, it acts topically on the luminal surface of the gut.
Mechanistically, 5-ASA acts as a specific agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2]. Concurrently, it inhibits p21-activated kinase 1 (PAK1)[2]. Both of these pathways converge to suppress the activation of Nuclear Factor kappa B (NF-κB), a primary transcription factor responsible for the production of pro-inflammatory cytokines in the gut[2].
Fig 1: 5-ASA signaling pathway mediating anti-inflammatory effects via PPARγ and NF-κB.
Bioanalytical Paradigm: The Self-Validating LC-MS/MS Workflow
Quantifying 5-ASA and its primary metabolite (N-acetyl-5-aminosalicylic acid) in human plasma requires a robust, self-validating system. Because 5-ASA is highly polar, it exhibits poor retention on standard reverse-phase columns and is highly susceptible to matrix effects[3].
The integration of 5-ASA-d3 disodium as an internal standard transforms a standard extraction into a self-validating protocol . By monitoring the absolute peak area of the d3-IS across all samples, analysts can instantly detect extraction failures, injection errors, or severe matrix suppression. If the IS response deviates by more than 50% from the mean of the calibration standards, the system automatically flags the sample for re-analysis.
Fig 2: Self-validating LC-MS/MS bioanalytical workflow using 5-ASA-d3 internal standard.
Step-by-Step Methodology: Plasma PK Quantification
The following protocol outlines a validated methodology for the quantification of 5-ASA in human plasma, utilizing protein precipitation and negative-ion electrospray tandem mass spectrometry[3].
Phase 1: System Suitability and Preparation
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System Suitability Test (SST): Inject a neat solution of 5-ASA and 5-ASA-d3 (10 ng/mL) to verify column theoretical plates and MS sensitivity. Causality: Ensures the LC-MS/MS is operating within defined parameters before consuming precious biological samples.
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IS Working Solution: Prepare a 1 µg/mL solution of 5-ASA-d3 disodium in 50% aqueous methanol.
Phase 2: Extraction via Protein Precipitation
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Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
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Spike: Add 10 µL of the 5-ASA-d3 IS working solution. Vortex for 10 seconds.
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Precipitation: Add 150 µL of cold methanol (4°C). Causality: Methanol disrupts the hydration shell of plasma proteins, causing immediate denaturation. This releases protein-bound 5-ASA (which is ~43% bound in plasma) into the supernatant[3].
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Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler vial.
Phase 3: Chromatographic Separation & MS/MS Detection
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Chromatography: Inject 2 µL onto a C18 column (e.g., 3.5 µm particle size). Use a mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v) at 0.2 mL/min[3]. Causality: The acidic pH of 3.3 ensures the carboxylic acid moiety of 5-ASA remains protonated, increasing its lipophilicity and allowing it to properly retain on the non-polar C18 stationary phase[3].
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Detection: Operate the mass spectrometer in negative ionization mode (ESI-).
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Monitor 5-ASA at MRM transition: m/z 152 → 108.
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Monitor 5-ASA-d3 at MRM transition: m/z 155 → 111.
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Causality: The loss of 44 Da corresponds to decarboxylation (loss of CO₂), a highly favorable and stable fragmentation pathway for salicylic acid derivatives[3].
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Phase 4: Self-Validation & Acceptance Criteria
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Blank Matrix Check: A double-blank plasma sample (no drug, no IS) must show an interfering peak area < 5% of the Lower Limit of Quantification (LLOQ).
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QC Bracketing: Quality Control samples at Low, Mid, and High concentrations must be interspersed every 20 samples. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration[4].
Pharmacokinetic Data Summary
When this methodology is applied to clinical trials, the resulting pharmacokinetic data provides critical insights into formulation efficacy. Below is a summary of typical PK parameters observed after a single 1200 mg oral dose of 5-ASA, quantified using the described stable-isotope methodology[3].
Table 2: Pharmacokinetic Parameters (1200 mg Oral Dose)
| Pharmacokinetic Parameter | 5-ASA (Unlabeled) | N-Ac-5-ASA (Metabolite) |
| Cmax (Mean Maximum Concentration) | ~680 ng/mL | ~1240 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 50 ng/mL |
| Analytical Linear Range | 50 - 4000 ng/mL | 50 - 4000 ng/mL |
| Within-batch Precision (R.S.D. %) | ≤ 6.3% | ≤ 8.0% |
| Extraction Recovery | > 90% | > 95% |
Conclusion
The integration of 5-Aminosalicylic acid-d3 disodium into bioanalytical workflows represents the gold standard for therapeutic drug monitoring of mesalamine. By leveraging the +3 Da mass shift of deuterium and the enhanced solubility of the disodium salt, researchers can construct self-validating LC-MS/MS protocols that perfectly correct for matrix suppression and extraction variances. This ensures absolute data integrity in the ongoing development of targeted therapies for inflammatory bowel disease.
References
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Pastorini, E., et al. "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma". Journal of Chromatography B. 2008. Available at: [Link]
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U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review - NDA 21-830/S-006 (Asacol HD)". FDA Center for Drug Evaluation and Research. 2012. Available at: [Link]
